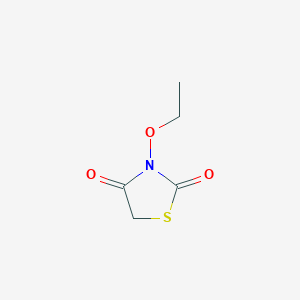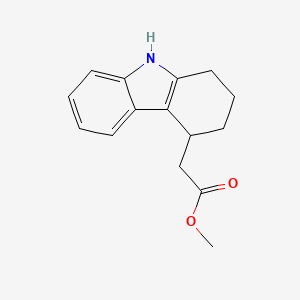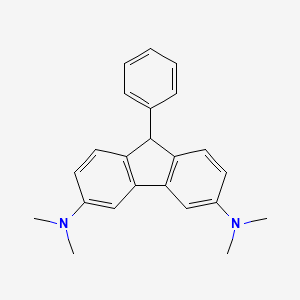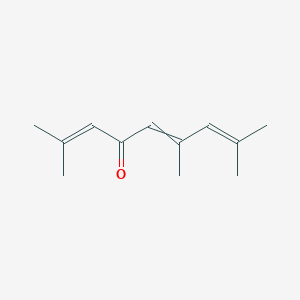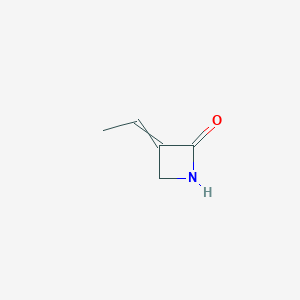
3-Ethylideneazetidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethylideneazetidin-2-one is a heterocyclic organic compound featuring a four-membered azetidinone ring with an ethylidene substituent at the third position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-ethylideneazetidin-2-one typically involves the cyclization of suitable precursors under controlled conditions. One common method is the reaction of ethylidene derivatives with azetidinone precursors in the presence of a base. For instance, the reaction of ethylidene malonate with azetidinone under basic conditions can yield this compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to maximize yield and purity. Catalysts and solvents are selected to ensure efficient cyclization and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Ethylideneazetidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the ethylidene group to an ethyl group.
Substitution: The azetidinone ring can participate in nucleophilic substitution reactions, where the ethylidene group is replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or halides can be employed under basic or acidic conditions.
Major Products:
Oxidation: Products may include this compound oxides or ketones.
Reduction: The major product is 3-ethylazetidin-2-one.
Substitution: Various substituted azetidinones depending on the nucleophile used.
Applications De Recherche Scientifique
3-Ethylideneazetidin-2-one has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use as a precursor for developing new pharmaceuticals.
Industry: It is used in the synthesis of polymers and materials with specific properties.
Mécanisme D'action
The mechanism by which 3-ethylideneazetidin-2-one exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The ethylidene group can participate in various chemical interactions, influencing the compound’s reactivity and binding properties.
Comparaison Avec Des Composés Similaires
Azetidin-2-one: Lacks the ethylidene substituent, making it less reactive in certain chemical reactions.
3-Methylideneazetidin-2-one: Features a methylidene group instead of an ethylidene group, affecting its chemical properties and reactivity.
3-Phenylideneazetidin-2-one:
Uniqueness: 3-Ethylideneazetidin-2-one is unique due to its specific ethylidene substituent, which imparts distinct chemical reactivity and potential for diverse applications. Its structure allows for targeted modifications, making it a versatile compound in synthetic chemistry and pharmaceutical research.
Propriétés
Numéro CAS |
113385-83-4 |
|---|---|
Formule moléculaire |
C5H7NO |
Poids moléculaire |
97.12 g/mol |
Nom IUPAC |
3-ethylideneazetidin-2-one |
InChI |
InChI=1S/C5H7NO/c1-2-4-3-6-5(4)7/h2H,3H2,1H3,(H,6,7) |
Clé InChI |
JZZAQIAMLCIJQP-UHFFFAOYSA-N |
SMILES canonique |
CC=C1CNC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


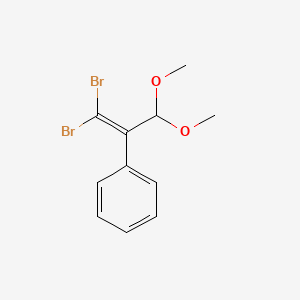
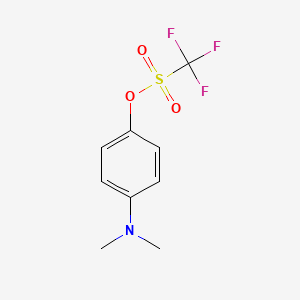
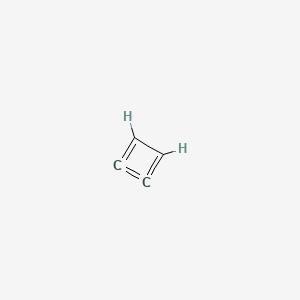

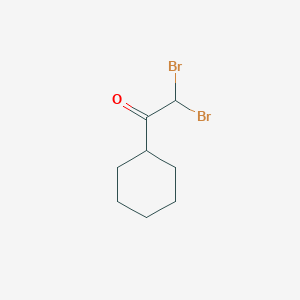
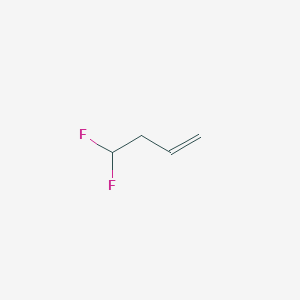


![7-Chloro[1,3]thiazolo[4,5-b]quinoxalin-2-amine](/img/structure/B14291292.png)
